![molecular formula C10H10N2 B1416359 2-(Cyclopropylamino)benzonitrile CAS No. 675575-45-8](/img/structure/B1416359.png)
2-(Cyclopropylamino)benzonitrile
Overview
Description
2-(Cyclopropylamino)benzonitrile is a chemical compound with the molecular formula C10H10N2. It belongs to the class of benzonitriles and is characterized by the presence of a cyclopropylamino group attached to the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents. It has been studied extensively for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with cyclopropylamine under suitable conditions. The reaction typically requires a base or acid catalyst to facilitate the condensation process . Another method involves the use of nitriles and 2-aminobenzonitriles, which undergo base- or acid-catalyzed intermolecular condensation to yield 2-substituted quinazolin-4-amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(Cyclopropylamino)benzonitrile has been investigated for its potential therapeutic applications, particularly as a modulator of GPR43 (G protein-coupled receptor 43). This receptor is implicated in metabolic diseases such as type II diabetes and obesity. Research indicates that compounds like this compound can act as agonists or partial agonists, offering avenues for drug development targeting metabolic disorders .
Case Study: Treatment of Metabolic Disorders
- A study demonstrated the efficacy of this compound in reducing hyperglycemia and improving insulin sensitivity in animal models, suggesting its potential role in managing type II diabetes .
Research has highlighted the compound's interaction with various biological macromolecules, leading to significant cellular effects. Its ability to modulate enzyme activity and influence cellular signaling pathways positions it as a candidate for further biological studies.
Table 1: Biological Activities of this compound
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Neuroprotective | Protection against neuronal apoptosis |
Industrial Applications
In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing specialty chemicals and materials.
Table 2: Industrial Uses of this compound
Application | Description |
---|---|
Synthesis of Derivatives | Used in the creation of pharmaceutical intermediates |
Specialty Chemicals | Employed in the production of unique chemical products |
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzonitrile: A precursor in the synthesis of 2-(Cyclopropylamino)benzonitrile, it shares the benzonitrile core structure but lacks the cyclopropylamino group.
Cyclopropylamine: A simple amine that provides the cyclopropylamino group in the synthesis of this compound.
Benzonitrile: The parent compound of the benzonitrile class, it lacks the amino and cyclopropyl groups.
Uniqueness
This compound is unique due to the presence of both the cyclopropylamino group and the nitrile group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-(Cyclopropylamino)benzonitrile, with the molecular formula C10H10N2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C10H10N2
- Structure: The compound consists of a benzonitrile core with a cyclopropylamino group attached to the benzene ring.
Physical Properties:
- Appearance: White crystalline solid
- Solubility: Soluble in organic solvents
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate cellular signaling pathways, influencing processes such as gene expression and metabolic activity.
Potential Mechanisms:
- Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation: Interaction with receptor sites can result in changes to cellular responses, potentially affecting pain perception and inflammatory processes.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity: Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of tumor growth pathways.
- Anti-inflammatory Effects: The compound may influence inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
- Neuropathic Pain Management: There is emerging evidence supporting its role in modulating neuropathic pain, which is particularly relevant in chemotherapy-induced neuropathy.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antitumor | Inhibits tumor cell proliferation | |
Anti-inflammatory | Reduces markers of inflammation | |
Neuropathic Pain Relief | Potential modulation of pain pathways |
Case Study: Antitumor Activity
A study published in a peer-reviewed journal investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells. This effect was attributed to its ability to inhibit specific signaling pathways involved in cell survival.
Case Study: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound. These findings highlight its potential utility in managing inflammatory diseases.
Comparison with Similar Compounds
Table 2 compares this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Aminobenzonitrile | Lacks cyclopropyl group | Limited activity |
Cyclopropylamine | Simple amine structure | Moderate activity |
Benzonitrile | Parent compound without amino groups | Minimal biological activity |
Properties
IUPAC Name |
2-(cyclopropylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9,12H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMCVCVAUDVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651521 | |
Record name | 2-(Cyclopropylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675575-45-8 | |
Record name | 2-(Cyclopropylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50651521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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